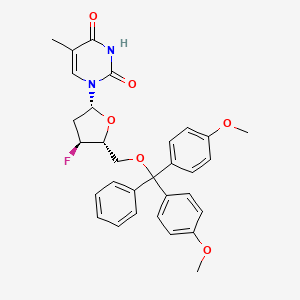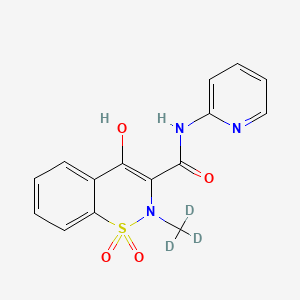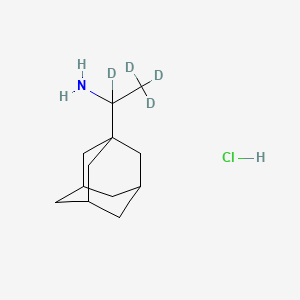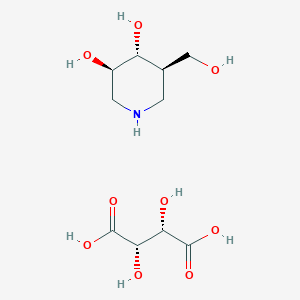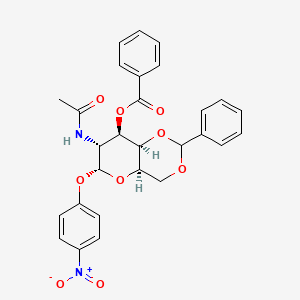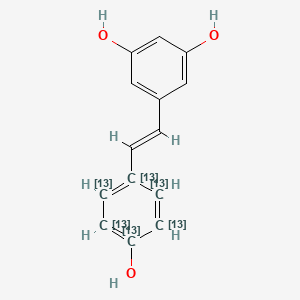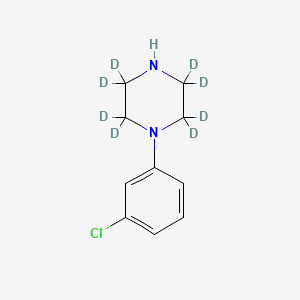![molecular formula C11H11N5 B563838 3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine CAS No. 1185023-44-2](/img/structure/B563838.png)
3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine is a stable isotope-labeled compound used primarily for research purposes. It is a derivative of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, a heterocyclic aromatic amine known for its mutagenic properties. This compound is often found in cooked meats and is studied for its potential carcinogenic effects .
准备方法
The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves several steps. One common method starts with the reaction of 6-amino-3-methylquinoxaline with methyl iodide to form 6-amino-3,8-dimethylquinoxaline. This intermediate is then reacted with formamide to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.
化学反应分析
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction is catalyzed by cytochrome P450 enzymes, leading to the formation of N-hydroxy derivatives.
Acetylation: N-hydroxy derivatives can be further acetylated by N-acetyltransferase to form DNA adducts.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, leading to various derivatives.
Common reagents used in these reactions include cytochrome P450 enzymes, N-acetyltransferase, and formamide. Major products formed from these reactions include N-hydroxy derivatives and DNA adducts .
科学研究应用
3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine is used extensively in scientific research, particularly in the fields of:
作用机制
The mechanism of action of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves its bioactivation by cytochrome P450 enzymes to form N-hydroxy derivatives. These derivatives are then acetylated by N-acetyltransferase to form DNA adducts, which can lead to mutations and potentially cancer . The compound inhibits the acidification of lysosomes, affecting cellular lipid profiles and autophagosome maturation .
相似化合物的比较
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline is similar to other heterocyclic aromatic amines such as:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Another potent mutagen found in cooked meats.
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Known for its strong mutagenic activity.
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ): Similar in structure and mutagenic properties.
What sets 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline apart is its specific formation during high-temperature cooking of meats and its unique metabolic activation pathway involving both cytochrome P450 and N-acetyltransferase .
属性
IUPAC Name |
3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i5+1,13+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCCQNKIYNAKB-SLSKLHBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=[13CH][15N]=C2C=CC3=C(C2=[15N]1)N=C(N3C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
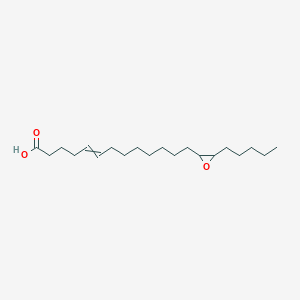
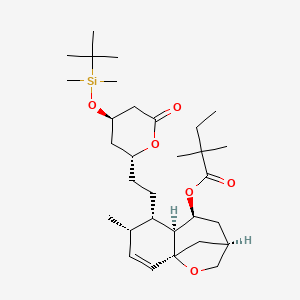
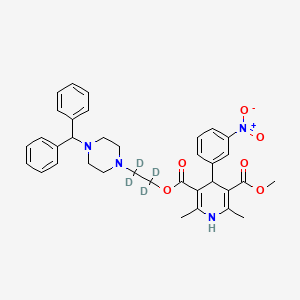
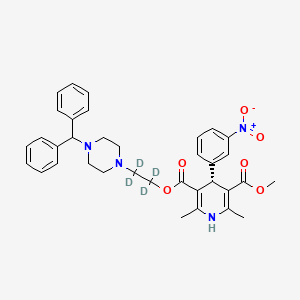
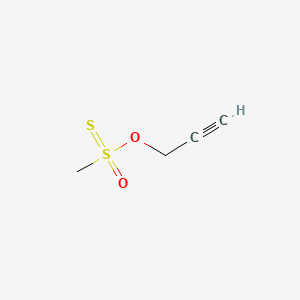
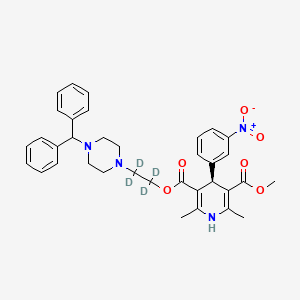
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563763.png)
